molecular formula C9H18ClNO4 B590593 Acetyl-d3 L-Carnitine Hydrochloride CAS No. 362049-62-5

Acetyl-d3 L-Carnitine Hydrochloride

Cat. No.: B590593
CAS No.: 362049-62-5
M. Wt: 242.71 g/mol
InChI Key: JATPLOXBFFRHDN-SPMMGKNWSA-N
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Description

Acetyl-L-carnitine-d3 (chloride) is a deuterated form of acetyl-L-carnitine, an acetylated derivative of the essential mitochondrial metabolite L-carnitine. This compound is often used as an internal standard for the quantification of L-acetylcarnitine in various analytical applications, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) .

Scientific Research Applications

Acetyl-L-carnitine-d3 (chloride) has a wide range of scientific research applications, including:

    Chemistry: Used as an internal standard in analytical chemistry for the quantification of L-acetylcarnitine.

    Biology: Studied for its role in mitochondrial function and energy metabolism.

    Medicine: Investigated for its potential therapeutic effects in conditions such as neuropathy, depression, and dementia.

    Industry: Utilized in the development of pharmaceuticals and nutritional supplements.

Safety and Hazards

Acetyl-L-Carnitine is likely safe for most people. It can cause some side effects including stomach upset, nausea, vomiting, dry mouth, headache, and restlessness. It can also cause a “fishy” odor of the urine, breath, and sweat . It may not be safe for people with bipolar disease, neuropathy, hypothyroidism, seizures . Children and pregnant and breastfeeding women should not use carnitine, because its safety is unknown .

Future Directions

Acetyl-d3 L-Carnitine Hydrochloride is being investigated for numerous conditions, including neuropathy, depression, and dementia . It has potential as a biomarker for diagnosing depression and determining remission status, regardless of exposure to drug treatment including antidepressants .

Biochemical Analysis

Biochemical Properties

Acetyl-d3 L-Carnitine Hydrochloride participates in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. For instance, it is involved in the transport of long-chain fatty acids across the inner mitochondrial membrane, a process crucial for energy production . This interaction involves the enzyme carnitine palmitoyltransferase, which converts this compound and Coenzyme A into Acyl-CoA and L-Carnitine .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to upregulate metabotropic glutamate receptor 2 (mGlu2) via NF-κB p65 acetylation .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level by facilitating the uptake of acetyl-CoA into mitochondria during fatty acid oxidation . This process enhances acetylcholine production and stimulates protein and membrane phospholipid synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed to have a high degree of stability

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors in the process of fatty acid oxidation . It also plays a role in the regulation of acetyl-CoA/CoA ratio in the Krebs cycle, which is essential for the production of ATP .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is believed to be transported across the inner blood-retinal barrier via the organic cation/carnitine transporter (OCTN2)

Subcellular Localization

The subcellular localization of this compound is primarily in the mitochondria, where it plays a crucial role in energy metabolism . It facilitates the transport of fatty acids into the mitochondria for oxidation, thereby contributing to energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetyl-L-carnitine-d3 (chloride) typically involves the acetylation of L-carnitine with deuterated acetic anhydride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the incorporation of deuterium atoms at specific positions in the molecule. The product is then purified and converted to its chloride salt form .

Industrial Production Methods

Industrial production of acetyl-L-carnitine-d3 (chloride) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and advanced purification techniques to achieve the desired isotopic purity and chemical purity. The final product is typically formulated as a solid and stored under specific conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

Acetyl-L-carnitine-d3 (chloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetyl-L-carnitine-d3 (chloride) is unique due to its deuterium labeling, which makes it particularly useful as an internal standard in mass spectrometry. This isotopic labeling allows for precise quantification and differentiation from non-labeled compounds in complex biological samples .

Properties

IUPAC Name

[(2R)-3-carboxy-2-(2,2,2-trideuterioacetyl)oxypropyl]-trimethylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4.ClH/c1-7(11)14-8(5-9(12)13)6-10(2,3)4;/h8H,5-6H2,1-4H3;1H/t8-;/m1./s1/i1D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JATPLOXBFFRHDN-SPMMGKNWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(=O)O[C@H](CC(=O)O)C[N+](C)(C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60745728
Record name (2R)-3-Carboxy-2-[(~2~H_3_)ethanoyloxy]-N,N,N-trimethylpropan-1-aminium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60745728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

362049-62-5
Record name (2R)-3-Carboxy-2-[(~2~H_3_)ethanoyloxy]-N,N,N-trimethylpropan-1-aminium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60745728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 362049-62-5
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